

# 2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers

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## Compound of Interest

Compound Name: 2-Chloro-7-methylquinoline-3-carbaldehyde

Cat. No.: B1581332

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An In-depth Technical Guide to **2-Chloro-7-methylquinoline-3-carbaldehyde**

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chloro-7-methylquinoline-3-carbaldehyde**, a key heterocyclic intermediate. It covers core identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its applications as a versatile building block in medicinal chemistry and drug discovery.

## Core Identifiers and Physicochemical Properties

**2-Chloro-7-methylquinoline-3-carbaldehyde** is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.<sup>[1][2][3]</sup> The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a valuable synthon for constructing more complex molecular architectures.<sup>[1]</sup>

Identifier	Value	Source(s)
CAS Number	68236-21-5	[4][5][6]
IUPAC Name	2-chloro-7-methylquinoline-3-carbaldehyde	[4]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO	[4][7][8]
Molecular Weight	205.64 g/mol	[5][8]
Canonical SMILES	<chem>CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl</chem>	[9]
InChI Key	YBNADSVXXWMWKH-UHFFFAOYSA-N	[4]
Physical Form	Solid	[4]
Melting Point	241-244 °C	[8]
Boiling Point	350.8 °C at 760 mmHg	[8]
Flash Point	166 °C	[8]

## Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

## Experimental Protocol: Synthesis from N-(3-tolyl)acetamide

This protocol is adapted from established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.<sup>[7]</sup>

#### Materials and Reagents:

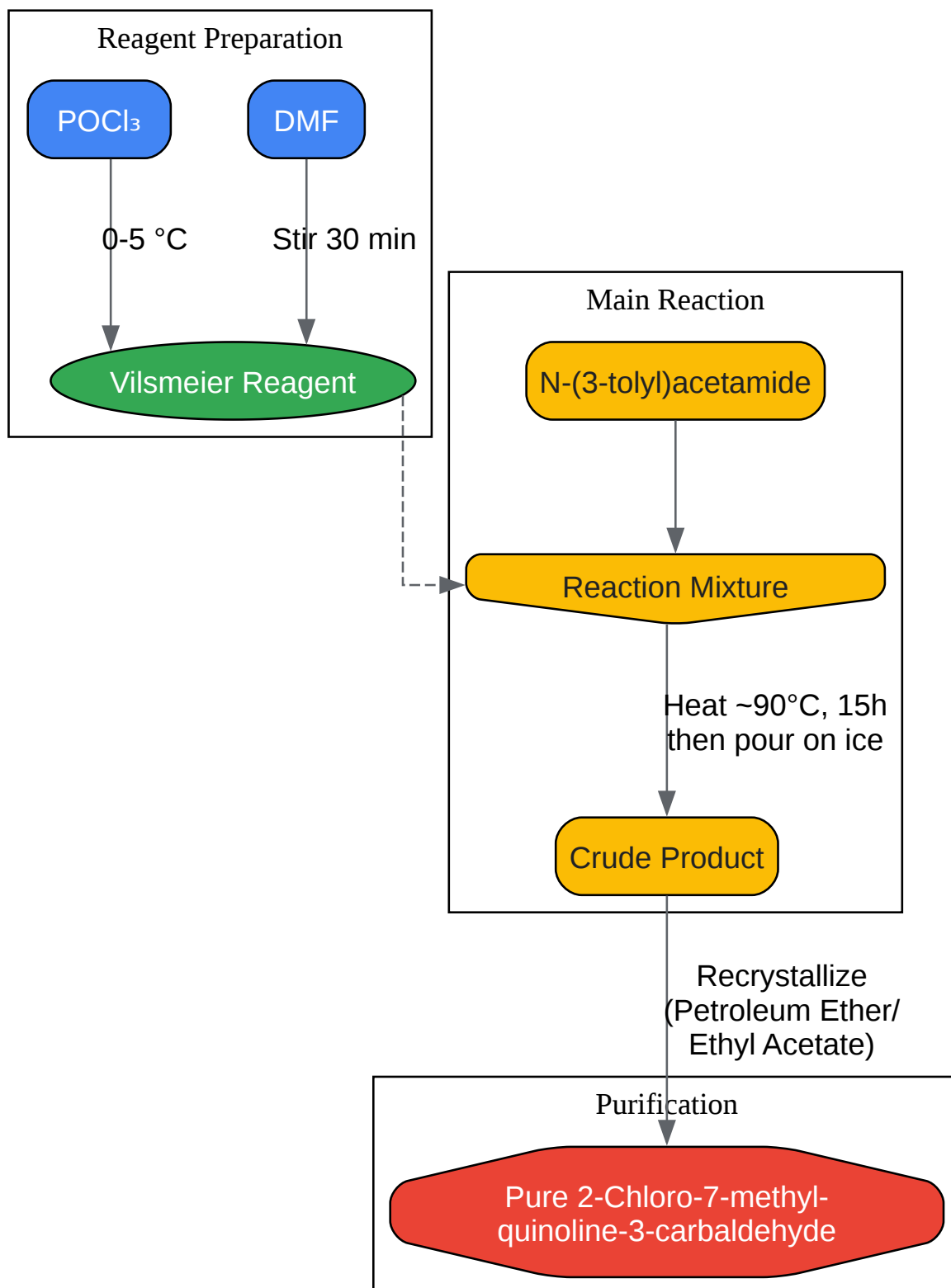
- N-(3-tolyl)acetamide
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Crushed Ice
- Petroleum ether
- Ethyl acetate

#### Procedure:

- Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.
- Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier adduct.
- Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.
- Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature for 15 hours.<sup>[7]</sup> The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).<sup>[12]</sup>
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction intermediate.

- A solid product will precipitate. Collect the white product by filtration and wash it with cold water.
- Purification: Dry the crude product. Further purification can be achieved by recrystallization from a petroleum ether/ethyl acetate solvent mixture to yield pure **2-Chloro-7-methylquinoline-3-carbaldehyde**.<sup>[7]</sup>

## Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis workflow.

## Analytical Characterization

The structural confirmation of **2-Chloro-7-methylquinoline-3-carbaldehyde** relies on standard spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR spectroscopy is used to confirm the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around  $\delta$  10.5 ppm), while the methyl group protons appear as a singlet around  $\delta$  2.8 ppm. The aromatic protons show complex multiplets in the  $\delta$  7.2-8.9 ppm range.<sup>[12]</sup>  $^{13}\text{C}$  NMR confirms the presence of the carbonyl carbon (around  $\delta$  189 ppm) and other distinct carbon atoms in the quinoline ring system.<sup>[12]</sup>
- Infrared (IR) Spectroscopy:** IR analysis is crucial for identifying the key functional groups. A strong absorption band around  $1690\text{-}1700\text{ cm}^{-1}$  corresponds to the  $\text{C=O}$  stretching of the aldehyde group, while bands in the  $1580\text{-}1630\text{ cm}^{-1}$  region are characteristic of the  $\text{C=C}$  and  $\text{C=N}$  bonds within the aromatic quinoline core.<sup>[12]</sup>
- X-ray Crystallography:** Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed that the quinoline fused-ring system is essentially planar.<sup>[7][13]</sup> The crystal structure analysis provides precise bond lengths, bond angles, and intermolecular interactions.

Characterization Data	Observed Value / Feature
Crystal System	Monoclinic
Space Group	$P2_1/c$
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, $\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 189.5 (CHO)
IR (KBr) $\text{cm}^{-1}$	$\sim 1693$ ( $\text{C=O}$ ), $\sim 1628$ ( $\text{C=N}$ ), $\sim 770$ ( $\text{C-Cl}$ )

Note: NMR and IR data are representative values based on published data for closely related analogs.<sup>[12]</sup>

# Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity of the two functional groups, which allows for selective transformations.<sup>[1]</sup> This dual functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.<sup>[1][3]</sup>

## Key Reactions:

- **Reactions at the Aldehyde Group:** The formyl group readily undergoes condensation reactions with various nucleophiles.
  - **Schiff Base Formation:** Condensation with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.<sup>[1]</sup> These derivatives are often investigated for their own biological activities or used as intermediates for further cyclizations.
  - **Knoevenagel Condensation:** Reaction with active methylene compounds leads to the formation of new C-C bonds.
- **Reactions at the Chloro Group:** The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ).
  - It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of substituents, such as morpholine, thiols, or azoles.<sup>[1]</sup>
- **Combined Reactions:** Both functional groups can be utilized in tandem or sequentially to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other complex polycyclic structures.<sup>[1]</sup>

## Role as a Synthetic Intermediate

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Chloro-7-methylquinoline-3-carbaldehyde**.

Safety Information	Details
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in an inert atmosphere, at 2-8 °C.

Source for safety information: [\[4\]](#)

## Conclusion

**2-Chloro-7-methylquinoline-3-carbaldehyde**, identified by CAS number 68236-21-5, is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and aldehyde functionalities provide a robust platform for the development of novel quinoline-based compounds. The extensive body of research on this and related analogs underscores its significance as a building block for discovering new therapeutic agents.

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